2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde
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Overview
Description
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of amino groups at positions 2 and 4, an iodo-substituted phenyl group at position 6, and an aldehyde group at position 5. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 2,4-diamino-6-chloropyrimidine. This intermediate is synthesized by chlorinating 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralizing with ammonia water .
The next step involves the substitution of the chlorine atom with a 4-iodophenylamine group. This substitution reaction is usually carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxylic acid.
Reduction: 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde has several applications in scientific research:
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the biosynthesis of purines and pyrimidines. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division, making it effective against rapidly dividing cells, such as cancer cells and microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: A selective inhibitor of GTP cyclohydrolase I, used in the study of nitric oxide production.
2,4-Diamino-6-chloropyrimidine: An intermediate in the synthesis of various pyrimidine derivatives, including pharmaceuticals.
2,6-Diamino-5-nitroso-4-pyrimidinol: Used in the synthesis of pyrimidine-based drugs and as a research tool in medicinal chemistry.
Uniqueness
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde is unique due to the presence of the iodo-substituted phenyl group, which enhances its reactivity and allows for the introduction of additional functional groups. This makes it a versatile intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
16597-44-7 |
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Molecular Formula |
C11H10IN5O |
Molecular Weight |
355.13 g/mol |
IUPAC Name |
2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H10IN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17) |
InChI Key |
WKNAVAUBEFQIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2C=O)N)N)I |
Origin of Product |
United States |
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